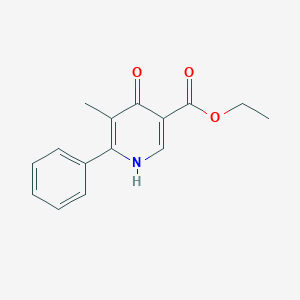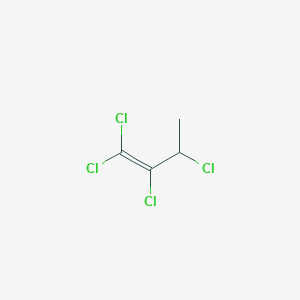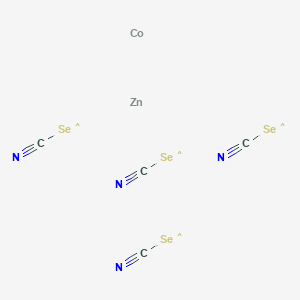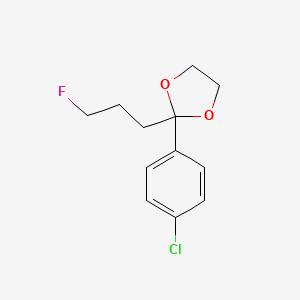
2,4,6-Tris(4-tert-butylphenyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Tris(4-tert-butylphenyl)pyridine is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of three 4-tert-butylphenyl groups attached to the 2, 4, and 6 positions of the pyridine ring. This compound is known for its bulky structure, which imparts unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(4-tert-butylphenyl)pyridine typically involves the reaction of 2,4,6-trichloropyridine with 4-tert-butylphenyl magnesium bromide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,4,6-Tris(4-tert-butylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for halogenation reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Halogenated phenyl derivatives.
科学研究应用
2,4,6-Tris(4-tert-butylphenyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound is studied for its potential as an inhibitor of certain enzymes and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used as a stabilizer in polymer production and as an antioxidant in various materials.
作用机制
The mechanism of action of 2,4,6-Tris(4-tert-butylphenyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bulky tert-butyl groups provide steric hindrance, which can influence the binding affinity and selectivity of the compound. The pyridine ring can participate in coordination with metal ions, affecting the electronic properties and reactivity of the compound.
相似化合物的比较
Similar Compounds
2,4,6-Tri-tert-butylphenol: Known for its antioxidant properties.
2,4,6-Tri-tert-butylpyrimidine: Used as a base in organic synthesis.
2,6-Di-tert-butylpyridine: Commonly used as a non-nucleophilic base.
Uniqueness
2,4,6-Tris(4-tert-butylphenyl)pyridine is unique due to its combination of steric bulk and electronic properties. The presence of three 4-tert-butylphenyl groups provides significant steric hindrance, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
65549-91-9 |
|---|---|
分子式 |
C35H41N |
分子量 |
475.7 g/mol |
IUPAC 名称 |
2,4,6-tris(4-tert-butylphenyl)pyridine |
InChI |
InChI=1S/C35H41N/c1-33(2,3)28-16-10-24(11-17-28)27-22-31(25-12-18-29(19-13-25)34(4,5)6)36-32(23-27)26-14-20-30(21-15-26)35(7,8)9/h10-23H,1-9H3 |
InChI 键 |
NBPMXUZZJNVYLX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









silane](/img/structure/B14494236.png)




![N-Methoxy-1-phenyl-1-[(E)-phenyldiazenyl]methanimine](/img/structure/B14494270.png)

